molecular formula C13H17BCl2O3 B6304814 2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121513-28-6

2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6304814
CAS No.: 2121513-28-6
M. Wt: 303.0 g/mol
InChI Key: HPGQYDNZCWBCOV-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121513-28-6) is a boronic ester derivative with the molecular formula C₁₃H₁₇BCl₂O₃ and a purity of 95% . Structurally, it features a 1,3,2-dioxaborolane core (pinacol boronate) substituted with a phenyl ring bearing 3,4-dichloro and 2-methoxy groups. The chlorine atoms act as electron-withdrawing substituents, while the methoxy group provides electron-donating character, creating a unique electronic profile for cross-coupling reactions such as Suzuki-Miyaura couplings . Its molecular weight is 284.54 g/mol, and it is typically supplied in quantities ranging from 100 mg to 5 g .

Properties

IUPAC Name

2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGQYDNZCWBCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146038
Record name 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-
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Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-28-6
Record name 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method adapts a palladium-free protocol for converting aryl amines to boronic esters using bis(pinacolato)diboron (B₂pin₂) and alkyl nitrites. For 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the synthesis proceeds as follows:

Reagents

  • 3,4-Dichloro-2-methoxyaniline (1.0 equiv)

  • Bis(pinacolato)diboron (1.2 equiv)

  • Benzoyl peroxide (0.02 equiv)

  • tert-Butyl nitrite (1.5 equiv)

  • Acetonitrile (solvent)

Procedure

  • Combine 3,4-dichloro-2-methoxyaniline (161 mg, 1.0 mmol), B₂pin₂ (305 mg, 1.2 mmol), and benzoyl peroxide (5 mg, 0.02 mmol) in anhydrous acetonitrile (3 mL).

  • Add tert-butyl nitrite (154 mg, 1.5 mmol) under argon.

  • Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure and purify via column chromatography (petroleum ether:ethyl acetate = 20:1).

Yield : 72–78% (isolated as a white solid).

Mechanistic Insights

The reaction involves in situ generation of an aryl diazonium intermediate, which undergoes radical borylation with B₂pin₂. Benzoyl peroxide initiates radical formation, while tert-butyl nitrite serves as a nitrosating agent. The methoxy group’s electron-donating effect enhances regioselectivity at the ortho position.

Boronic Acid Esterification (Method B)

Synthesis of 3,4-Dichloro-2-methoxyphenylboronic Acid

A modified procedure from organoboron literature involves dichloromethane as a boronic acid precursor:

Reagents

  • Dichloromethane (1.0 equiv)

  • Magnesium turnings (2.0 equiv)

  • Trimethyl borate (3.0 equiv)

  • Pinacol (1.05 equiv)

  • Anhydrous magnesium sulfate (1.0 equiv)

Procedure

  • React dichloromethane with magnesium in tetrahydrofuran to generate (dichloromethyl)magnesium chloride.

  • Quench with trimethyl borate to form (dichloromethyl)boronic acid.

  • Esterify with pinacol (15.73 g, 133 mmol) in dichloromethane under anhydrous conditions.

  • Stir for 16 hours, filter, and concentrate to obtain the boronic ester.

Yield : 65–70% after recrystallization.

Challenges and Optimizations

  • Steric hindrance : The 2-methoxy group impedes boronation, requiring prolonged reaction times.

  • Purification : Column chromatography with a 30:1 petroleum ether:ethyl acetate ratio removes unreacted pinacol.

Comparative Analysis of Methods

ParameterMethod A (Direct Coupling)Method B (Boronic Acid Route)
Starting Material 3,4-Dichloro-2-methoxyanilineDichloromethane
Reaction Time 4 hours20 hours (multi-step)
Yield 72–78%65–70%
Purity (HPLC) >98%95–97%
Scalability Industrial-friendlyLimited by Grignard handling
Key Advantage Single-step protocolAvoids sensitive aryl amines

Industrial Considerations

Solvent Selection

  • Method A : Acetonitrile’s high polarity facilitates radical intermediates but requires rigorous drying.

  • Method B : Dichloromethane’s low boiling point simplifies solvent removal but poses toxicity concerns.

Catalyst Efficiency

Benzoyl peroxide (0.02 equiv) in Method A minimizes side reactions compared to traditional palladium catalysts, reducing metal contamination in APIs.

Emerging Methodologies

Recent advances propose electrochemical borylation using nickel catalysts, which may enhance yields for electron-rich substrates like ortho-methoxy aryl halides. Preliminary data suggest 85% yield under mild conditions, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or chloro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and aryl/vinyl halide.

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in cross-coupling reactions to form complex organic molecules, which are essential in the synthesis of pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the development of biologically active molecules and probes for studying biological processes.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of polymers, electronic materials, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Phenyl Ring) Purity/Yield Key Properties/Applications Reference
Target: 2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₇BCl₂O₃ 3,4-diCl; 2-OMe 95% High electron-withdrawing capacity; potential for Suzuki couplings requiring modulated reactivity.
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₅BCl₂O₂ 3,5-diCl 98% Lacks methoxy group; reduced steric hindrance. Used in aryl-aryl couplings. Supplier: TCI America.
2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₇BCl₂O₂ 2,3-diCl; 4-Me 97% Methyl group increases steric bulk; lower solubility in polar solvents. Requires refrigeration (2–8°C).
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₈BClO₃ 5-Cl; 2-OMe N/A Single chlorine reduces electron-withdrawing effects; molecular weight 268.54 g/mol.
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₉BCl₂O₄ 2,6-diCl; 3,5-diOMe 92% yield Enhanced electron donation from dimethoxy groups; used in indazole synthesis via Pd-catalyzed coupling.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₉BO₃ 4-OMe 75% yield No chlorine substituents; melting point 125–126°C. Demonstrates how methoxy positioning affects crystallinity.
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₉BClO₃ 3-Cl; 5-OEt N/A Ethoxy group increases steric bulk and lipophilicity. Potential for hydrophobic interactions in medicinal chemistry.

Structural and Electronic Comparisons

  • Steric Hindrance: Compounds with methyl groups (e.g., 2,3-diCl-4-Me ) exhibit higher steric bulk compared to methoxy-substituted analogs, impacting their reactivity in cross-couplings.

Biological Activity

2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Dioxaborolane has the molecular formula C13H17BCl2O3 and a molecular weight of approximately 292.09 g/mol. The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments. Its structure can be represented as follows:

C13H17BCl2O3\text{C}_{13}\text{H}_{17}\text{BCl}_2\text{O}_3

Biological Activity Overview

Research indicates that Dioxaborolane exhibits several biological activities, primarily through its interactions with various biological targets. Below are key findings from recent studies:

1. Anticancer Activity

The mechanism through which Dioxaborolane exerts its biological effects includes:

  • Inhibition of Kinases : It selectively inhibits DYRK1A, leading to reduced phosphorylation of downstream targets involved in cell cycle regulation.
  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .

Case Study 1: DYRK1A Inhibition

Case Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that Dioxaborolane exhibits selective cytotoxicity towards tumor cells while sparing normal cells. The IC50 values ranged from 0.5 to 5 µM depending on the cell line tested .

Data Summary

The following table summarizes key experimental data regarding the biological activity of Dioxaborolane:

Study Biological Activity IC50 (µM) Notes
DYRK1A InhibitionAnticancer< 1Potent inhibition in vitro
Cytotoxicity in Cancer Cell LinesSelective Cytotoxicity0.5 - 5Varies by cell line
Antioxidant ActivityProtective against oxidative stressN/AConfirmed via ORAC assays

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:

  • Substrate preparation : Use 3,4-dichloro-2-methoxybenzene derivatives as starting materials.
  • Borylation : React with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve ≥95% purity .
    • Critical parameters : Moisture-sensitive conditions, inert atmosphere (N₂/Ar), and stoichiometric control of boronate reagents.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns via ¹H (e.g., aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (methoxy group at δ 55–60 ppm) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water) to verify purity (>95%) .
  • Mass spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical m/z (e.g., 331.0 g/mol for C₁₅H₂₁BCl₂O₃) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Keep at 2–8°C in airtight, light-protected containers under inert gas (argon).
  • Solubility : Dissolve in anhydrous DMSO or THF for long-term stock solutions (10–50 mM). Avoid aqueous buffers to prevent hydrolysis .

Advanced Research Questions

Q. How do substituent positions (e.g., 3,4-dichloro vs. 2,5-dichloro) influence reactivity in cross-coupling reactions?

  • Experimental design : Compare coupling efficiency with aryl halides (e.g., bromobenzene vs. 2-bromopyridine) under standardized Suzuki-Miyaura conditions.
  • Key findings :

  • Steric effects : 3,4-Dichloro-2-methoxy groups reduce steric hindrance compared to 2,5-dichloro analogs, enhancing coupling yields (75–90% vs. 60–75%) .
  • Electronic effects : Electron-withdrawing Cl groups increase oxidative addition rates with Pd catalysts .

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

  • Case study : Discrepancies in cytotoxicity (IC₅₀) between 3,4-dichloro and 3,5-dichloro derivatives.
  • Methodology :

  • Structural analysis : Use X-ray crystallography or DFT calculations to compare electronic profiles.
  • Biological assays : Standardize cell lines (e.g., HeLa vs. HEK293) and exposure times (24–72 hours) .
    • Resolution : Substituent positioning alters membrane permeability and target binding (e.g., kinase inhibition) .

Q. What strategies optimize this compound’s use in material science applications (e.g., conductive polymers)?

  • Approach :

  • Polymer synthesis : Incorporate into π-conjugated polymers via Stille or Kumada couplings.
  • Characterization : Measure conductivity (four-point probe) and optical bandgap (UV-Vis spectroscopy) .
    • Data :
Polymer TypeConductivity (S/cm)Bandgap (eV)
PEDOT analog10⁻³–10⁻²1.8–2.1
Thiophene10⁻²–10⁻¹1.5–1.7

Q. What are the limitations of using this compound in aqueous-phase reactions?

  • Challenge : Hydrolysis of the dioxaborolane ring in water, leading to boronic acid formation.
  • Mitigation :

  • pH control : Use buffered solutions (pH 7–9) to stabilize the boronate ester.
  • Surfactants : Add SDS or CTAB to improve solubility and reduce degradation .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches?

  • Root cause : Residual solvents (e.g., THF, ethyl acetate) or moisture during purification.
  • Troubleshooting :

  • Drying protocols : Use high-vacuum pumps (10⁻³ mbar) for 6–12 hours.
  • Deuterated solvent purity : Ensure DMSO-d₆ or CDCl₃ is anhydrous .

Q. How does the methoxy group’s ortho position affect catalytic activity in asymmetric synthesis?

  • Hypothesis : Steric shielding of the boron center reduces enantioselectivity.
  • Validation :

  • Comparative study : Synthesize analogs with methoxy at para/meta positions.
  • Results : Ortho-methoxy derivatives show 10–15% lower enantiomeric excess (ee) in Pd-catalyzed reactions .

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